

4-Methylhistamine Hydrochloride: A Technical Guide for Immunology and Inflammation Research

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Compound of Interest

Compound Name: 4-Methylhistamine hydrochloride

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Abstract

4-Methylhistamine hydrochloride is a potent and highly selective agonist for the histamine H4 receptor (H4R), a key player in inflammatory and immune responses. Its ability to selectively activate the H4R makes it an invaluable tool for elucidating the receptor's role in various physiological and pathological processes. This technical guide provides a comprehensive overview of **4-Methylhistamine hydrochloride**, including its pharmacological properties, mechanism of action, and its application in in vitro and in vivo research models of inflammation and immunology. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate its effective use in the laboratory.

Introduction

Histamine, a well-known mediator of allergic reactions, exerts its diverse effects through four distinct G protein-coupled receptors: H1, H2, H3, and H4. While the roles of H1 and H2 receptors in allergy and gastric acid secretion are well-established, the H4 receptor has emerged as a critical regulator of immune cell function and inflammatory processes. The H4 receptor is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, dendritic cells, and T lymphocytes. Its activation is implicated in the chemotaxis of these cells to sites of inflammation.^{[1][2][3][4]}

4-Methylhistamine has been identified as the first potent and selective H4 receptor agonist, exhibiting over 100-fold selectivity for the H4R over other histamine receptor subtypes.[4][5][6][7][8][9] This selectivity makes it an essential pharmacological tool to investigate the specific functions of the H4 receptor in various immune and inflammatory disorders, including allergic asthma, psoriasis, and arthritis.[5]

Pharmacological Profile

Receptor Binding Affinity

4-Methylhistamine demonstrates high affinity for the human H4 receptor, with reported K_i values in the nanomolar range. Its selectivity is a key feature, with significantly lower affinity for H1, H2, and H3 receptors.

Receptor Subtype	Species	K_i (nM)	Reference
H4R	Human	7	[10]
Human	50	[4][5][6][7][8]	
Human	7.0 ± 1.2	[11]	
Rat	73	[1][2]	
Mouse	55	[1][2]	
H1R	Human	>100,000-fold less than H4R	[1][2]
H2R	Human	>100-fold less than H4R	[1][2]
H3R	Human	>100-fold less than H4R	[1][2]

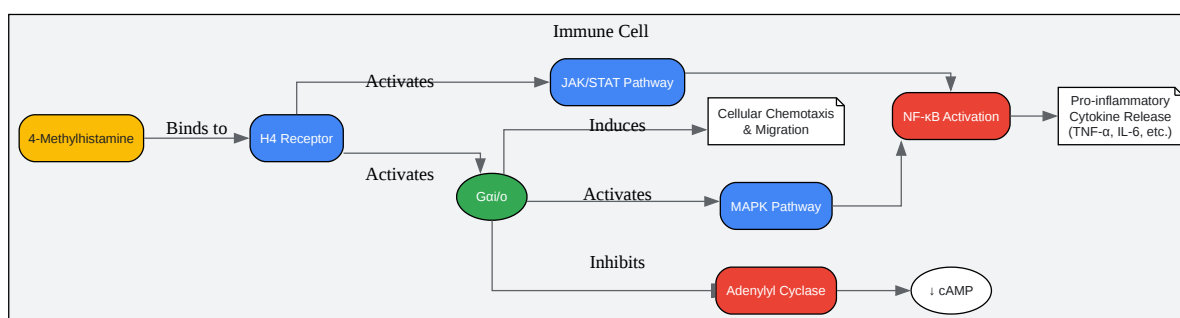
Functional Activity

4-Methylhistamine acts as a full agonist at the H4 receptor, potently activating downstream signaling pathways. Its efficacy is demonstrated by its low EC_{50} values in various functional assays.

Assay	Cell Type/System	Species	pEC50	EC50 (nM)	Reference
H4R Activation	Transfected hH4R	Human	7.4	~40	[4] [6] [7] [8]
H4R Activation	Transfected hH4R	Human	7.4 ± 0.1	-	[1] [2] [4]
H4R Activation	Transfected rH4R	Rat	5.6 ± 0.1	-	[1] [2]
H4R Activation	Transfected mH4R	Mouse	5.8 ± 0.1	-	[1] [2]
CRE-β-galactosidase activity inhibition	SK-N-MC cells transfected with hH4R	Human	-	39.8	[5]
Eosinophil shape change	Human Eosinophils	Human	-	360	[5]
Mast cell migration	Murine bone marrow mast cells	Mouse	-	12,000	[5]
Guinea-pig ileum contraction (H1)	Guinea-pig	-	4.57	-	[12]
Guinea-pig ileum contraction (H2)	Guinea-pig	-	5.23	-	[12]

Signaling Pathways

Activation of the H4 receptor by 4-Methylhistamine initiates a cascade of intracellular signaling events, primarily through the G α /o family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[11] Furthermore, H4R activation has been shown to mobilize intracellular calcium and activate the mitogen-activated protein kinase (MAPK) pathway.[3] In inflammatory conditions, this can lead to the activation of transcription factors such as NF- κ B and the JAK/STAT pathway, ultimately modulating the expression of pro-inflammatory cytokines and chemokines.[1][2]



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H4 Receptor Signaling Cascade. Activation by 4-Methylhistamine leads to multiple downstream effects.

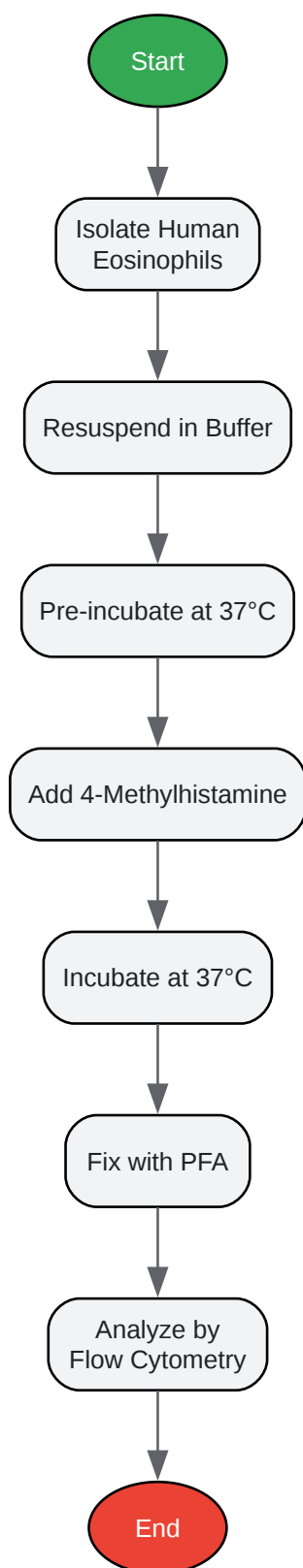
Experimental Protocols

In Vitro Eosinophil Shape Change Assay

This assay measures the ability of 4-Methylhistamine to induce a change in the shape of eosinophils, a key event in their activation and migration.

Methodology:

- Isolate human eosinophils from peripheral blood using standard density gradient centrifugation and immunomagnetic bead selection.
- Resuspend the purified eosinophils in a suitable buffer (e.g., HBSS with Ca^{2+} and Mg^{2+}).
- Pre-incubate the cells for 10 minutes at 37°C .
- Add varying concentrations of **4-Methylhistamine hydrochloride** (e.g., 10 nM to 100 μM).
- Incubate for 5 minutes at 37°C .
- Fix the cells with 1% paraformaldehyde.
- Analyze the change in forward scatter of the cells using a flow cytometer. An increase in forward scatter indicates a change in cell shape.
- The EC50 value can be calculated from the dose-response curve.[\[5\]](#)



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